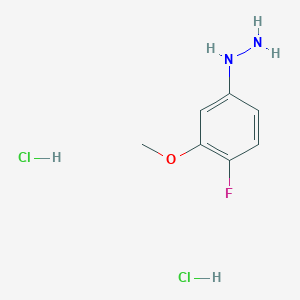
(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2551120-38-6 . It has a molecular weight of 229.08 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride” is 1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride” is a solid at room temperature . . The compound is typically stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Piperazine-Containing Drugs
(4-Fluoro-3-methoxyphenyl)hydrazine; dihydrochloride: is utilized in the synthesis of piperazine-containing drugs, which are approved by the FDA . The piperazine moiety is a common feature in many drugs due to its impact on the physicochemical properties of the molecule, its structural and conformational characteristics, and its ease of handling in synthetic chemistry.
Kinase Inhibitors
This compound serves as a precursor in the development of kinase inhibitors. Kinase inhibitors are significant in the treatment of various cancers as they can interfere with the signaling pathways that promote cancer cell proliferation and survival .
Receptor Modulators
The hydrazine derivative is also involved in the creation of receptor modulators. These modulators can mimic or block the action of neurotransmitters or hormones, making them valuable in treating disorders like schizophrenia, depression, and diabetes .
Chemical Synthesis
In the field of chemical synthesis, (4-Fluoro-3-methoxyphenyl)hydrazine; dihydrochloride is used for its reactivity in various synthetic pathways, including aromatic nucleophilic substitution and reductive amination processes .
Chromatography
The compound finds application in chromatography as a standard or reference compound due to its well-defined properties and stability under the storage conditions of 4°C .
Material Science
Researchers in material science may employ this hydrazine derivative in the synthesis of new materials, particularly those requiring specific fluorinated or methoxyphenyl groups for their unique properties .
Life Science Research
Lastly, in life science research, this compound is used in the study of biochemical processes and pathways. Its role in synthesizing biologically active molecules makes it a valuable tool for understanding cellular functions and disease mechanisms .
Safety And Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(4-fluoro-3-methoxyphenyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.2ClH/c1-11-7-4-5(10-9)2-3-6(7)8;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQVICOQODLEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-methoxyphenyl)hydrazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)
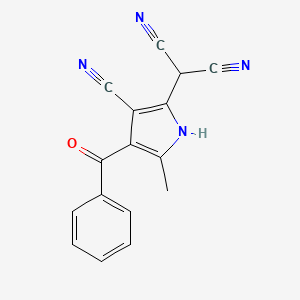
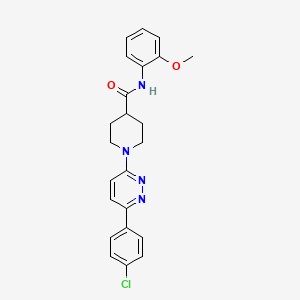
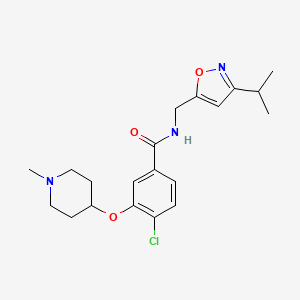
![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)
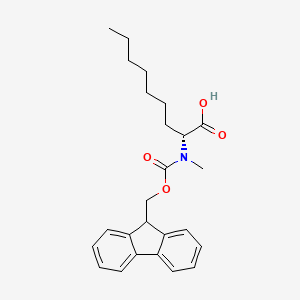
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)

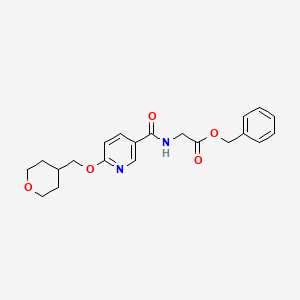
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)